

Spectroscopic Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: **1-Phenyl-3-(2-pyridyl)-2-thiourea**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Phenyl-3-(2-pyridyl)-2-thiourea**, a molecule of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided, alongside a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-Phenyl-3-(2-pyridyl)-2-thiourea**. These predictions are derived from known spectral data of similar compounds, including phenylthiourea and various pyridyl derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.2	Singlet (broad)	1H	N-H (pyridyl side)
~9.8	Singlet (broad)	1H	N-H (phenyl side)
~8.3	Doublet	1H	Pyridyl H-6
~7.8	Triplet	1H	Pyridyl H-4
~7.5	Doublet of doublets	2H	Phenyl H-2, H-6
~7.4	Triplet	2H	Phenyl H-3, H-5
~7.2	Triplet	1H	Phenyl H-4
~7.1	Doublet of doublets	1H	Pyridyl H-5
~7.0	Doublet	1H	Pyridyl H-3

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~180	C=S (Thiourea)
~152	Pyridyl C-2
~148	Pyridyl C-6
~139	Phenyl C-1
~138	Pyridyl C-4
~129	Phenyl C-3, C-5
~125	Phenyl C-4
~124	Phenyl C-2, C-6
~120	Pyridyl C-5
~114	Pyridyl C-3

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Medium, Broad	N-H Stretching
3000-3100	Medium	Aromatic C-H Stretching
~1600	Strong	C=N Stretching (pyridyl ring)
1500-1550	Strong	N-H Bending
1450-1500	Strong	Aromatic C=C Stretching
~1350	Strong	C=S Stretching
700-800	Strong	Aromatic C-H Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
229	High	[M] ⁺ (Molecular Ion)
152	Medium	[M - Pyridylamino] ⁺
135	Medium	[Phenylisothiocyanate] ⁺
93	High	[Aniline] ⁺
78	Medium	[Pyridine] ⁺
77	High	[Phenyl] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **1-Phenyl-3-(2-pyridyl)-2-thiourea**.

Synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea

This protocol is based on general methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

- Phenyl isothiocyanate
- 2-Aminopyridine
- Anhydrous Ethanol

Procedure:

- In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.
- To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The resulting solid precipitate is collected by vacuum filtration.
- Wash the crude product with cold ethanol to remove any unreacted starting materials.
- Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure **1-Phenyl-3-(2-pyridyl)-2-thiourea**.
- Dry the purified product under vacuum.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy:

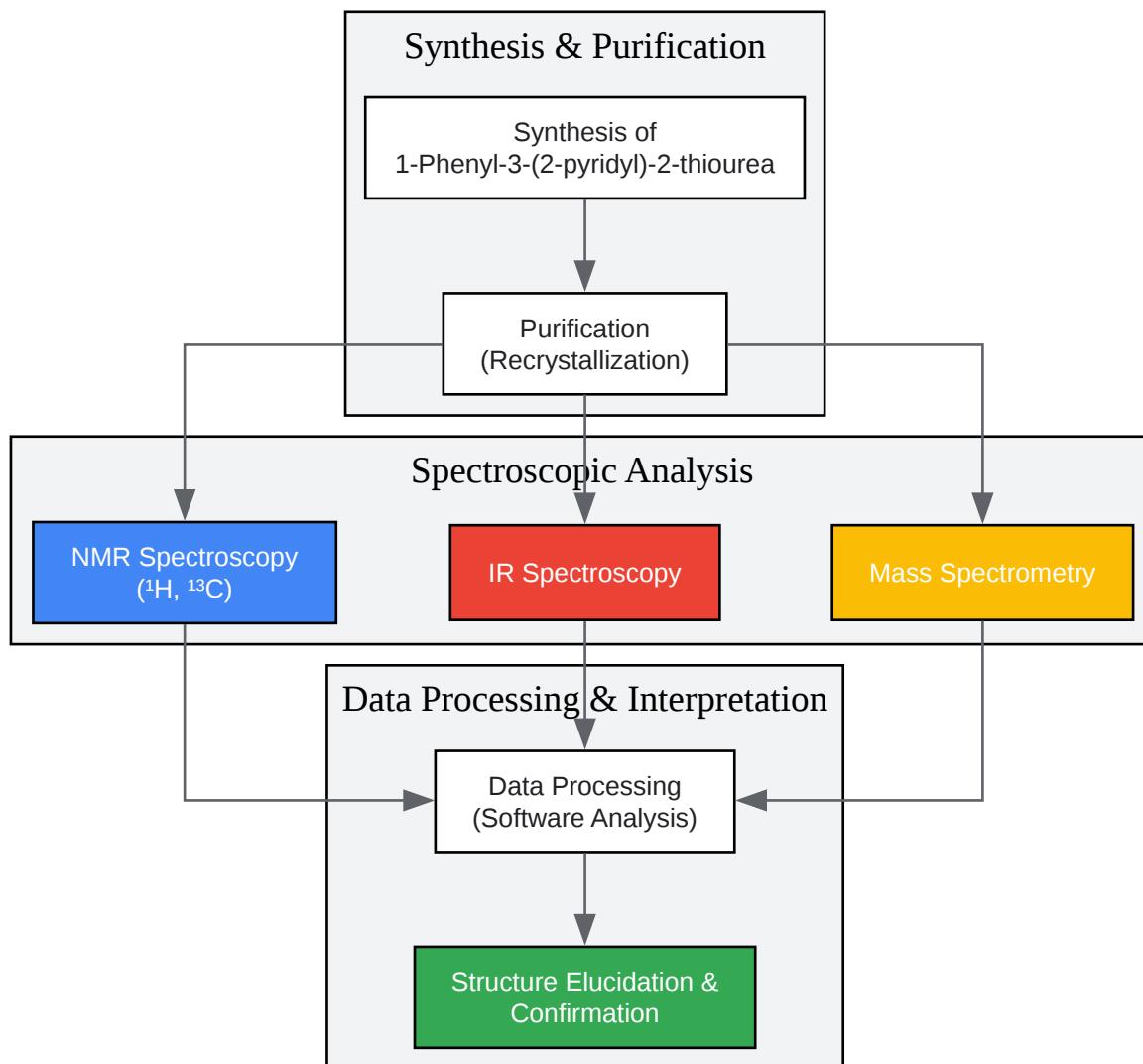
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Place a small amount of the solid sample directly on the ATR crystal.
- Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
- For electron ionization (EI), a 70 eV electron beam is typically used.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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